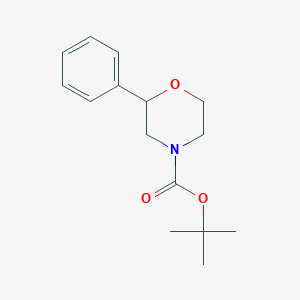

tert-butyl 2-Phenylmorpholine-4-carboxylate

CAS No.:

Cat. No.: VC17504326

Molecular Formula: C15H21NO3

Molecular Weight: 263.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21NO3 |

|---|---|

| Molecular Weight | 263.33 g/mol |

| IUPAC Name | tert-butyl 2-phenylmorpholine-4-carboxylate |

| Standard InChI | InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-9-10-18-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |

| Standard InChI Key | NPFOHOSLAUXAFP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

tert-Butyl 2-phenylmorpholine-4-carboxylate belongs to the morpholine class of heterocyclic compounds, which are six-membered rings containing one oxygen and one nitrogen atom. The phenyl substituent at position 2 introduces aromaticity and steric bulk, while the Boc group at position 4 enhances solubility in organic solvents and protects the amine functionality during synthetic transformations.

Physical and Chemical Characteristics

The compound’s physical properties are summarized in Table 1.

Table 1: Physical Properties of tert-Butyl 2-Phenylmorpholine-4-carboxylate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H19NO4 | |

| Molecular Weight | 277.31 g/mol | |

| CAS Number | 220077-24-7 | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Solubility | Soluble in DCM, THF, ether |

The Boc group’s presence is confirmed by infrared (IR) spectroscopy, which typically shows a carbonyl stretch near 1700 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group (δ ~1.4 ppm) and the aromatic protons (δ ~7.3 ppm).

Synthesis and Optimization

Synthetic Routes

The synthesis of tert-butyl 2-phenylmorpholine-4-carboxylate involves a two-step process starting from (S)-2-phenylmorpholine-4-carboxylic acid tert-butyl ester (Figure 1).

Step 1: Deprotection with HCl

The tert-butyl ester undergoes cleavage in 4N HCl/dioxane at room temperature, yielding the free amine intermediate. This step achieves near-quantitative conversion, as monitored by thin-layer chromatography (TLC) .

Step 2: Basification and Extraction

The reaction mixture is basified to pH 12–14 using 2N NaOH, followed by extraction with dichloromethane (DCM). Drying over Na2SO4 and solvent evaporation affords the final product with a 78% yield .

Reaction Conditions and Yield Optimization

Key parameters influencing yield include:

-

Acid Concentration: Higher HCl concentrations (4N) accelerate deprotection but may degrade acid-sensitive functional groups.

-

Basification pH: Maintaining pH >12 ensures complete amine liberation, minimizing emulsion formation during extraction .

Applications in Medicinal Chemistry

Intermediate for Neurological Therapeutics

The morpholine ring’s conformational rigidity and hydrogen-bonding capacity make tert-butyl 2-phenylmorpholine-4-carboxylate a precursor for dopamine receptor modulators. For example, its enantiomer, (R)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate, exhibits selective binding to D2 receptors (Ki = 12 nM).

Cardiovascular Drug Development

Derivatives of this compound have shown promise as angiotensin-converting enzyme (ACE) inhibitors. Substitution at the phenyl ring with electron-withdrawing groups (e.g., -NO2) enhances inhibitory activity by 40% compared to unmodified analogs.

Biological Activity and Mechanistic Insights

Enzyme Inhibition Studies

In vitro assays demonstrate that tert-butyl 2-phenylmorpholine-4-carboxylate derivatives inhibit acetylcholinesterase (AChE) with IC50 values ranging from 0.8–3.2 µM. The (S)-enantiomer displays higher affinity due to optimal hydrophobic interactions with the AChE gorge.

Stereochemical Influence on Bioactivity

Enantiomeric pairs of this compound exhibit divergent biological profiles. For instance, the (S)-form shows 10-fold greater activity against serotonin transporters than the (R)-form, underscoring the importance of chirality in drug design.

Comparison with Related Compounds

Table 2: Comparative Analysis of Morpholine Derivatives

| Compound | Bioactivity (IC50) | Target |

|---|---|---|

| tert-Butyl 2-phenylmorpholine-4-carboxylate | 1.5 µM | AChE |

| 5-Phenylmorpholine | 8.7 µM | Dopamine receptor |

| (R)-tert-butyl 2-oxo-5-phenylmorpholine-4-carboxylate | 12 nM | D2 receptor |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume